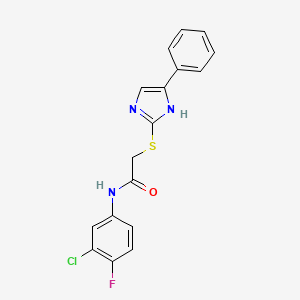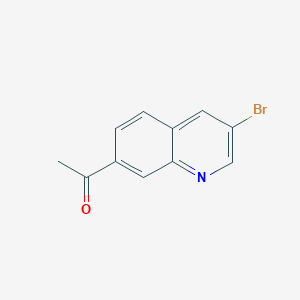
1-(3-Bromoquinolin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of 1-(3-Bromoquinolin-7-yl)ethanone is C11H8BrNO . The InChI code is 1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Bromoquinolin-7-yl)ethanone is 250.09 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Synthesis, Cytotoxic Activity, and Fluorescence Properties : A study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, focusing on their structure-activity relationships for cytotoxic derivatives. Selected compounds showed cytotoxic activity against various cancer cell lines, and their fluorescence properties were also analyzed (Kadrić et al., 2014).
Structural and Spectroscopic Characterizations
Synthesis, Crystal Structure, and DFT Computations : Another research focused on the synthesis and structural characterization of novel quinoline derivatives, employing spectroscopic techniques and density functional theory (DFT) computations to elucidate their structures (Murugavel et al., 2016).
Antituberculosis and Cytotoxicity Studies
Antituberculosis and Cytotoxicity : The synthesis of 3-heteroarylthioquinoline derivatives was reported, with some compounds showing significant activity against Mycobacterium tuberculosis. Their cytotoxic effects were evaluated, revealing minimal toxicity against mouse fibroblast cell lines (Chitra et al., 2011).
Antioxidant and Antidiabetic Potential
Antioxidant, CT-DNA Binding, and Molecular Docking Studies : Research on chloroquinoline derivatives indicated potential antioxidant and antidiabetic properties, with studies on CT-DNA binding interactions and molecular docking to explore their binding mechanisms and effects on glycogen phosphorylase, suggesting potential as antidiabetic agents (Murugavel et al., 2017).
VEGFR-II Inhibition in Cancer Therapy
VEGFR-II Inhibitors for Cancer Management : A study on the synthesis of 7-chloroquinolin-4-yl)piperazin-1-yl)ethanone derivatives showed that certain compounds exhibited high cytotoxicity against cancer cell lines, with one compound identified as a potent VEGFR-II inhibitor, highlighting its potential in cancer therapy (Aboul-Enein et al., 2017).
Safety and Hazards
The safety information available indicates that 1-(3-Bromoquinolin-7-yl)ethanone may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-(3-bromoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLGAWAWNDJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoquinolin-7-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)
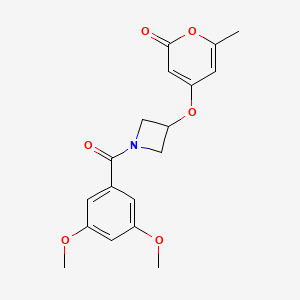

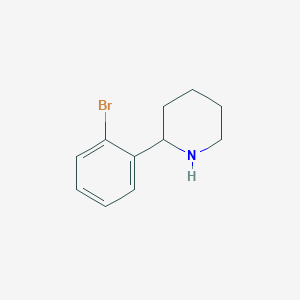
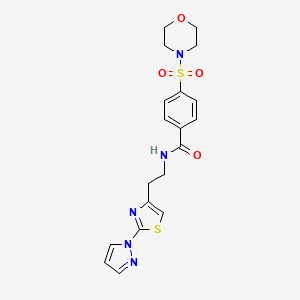
![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)

